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5-bromo-2-chloro-N-(propan-2-yl)aniline
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Overview
Description
5-Bromo-2-chloro-N-(propan-2-yl)aniline is an organic compound characterized by the presence of bromine, chlorine, and an isopropyl group attached to an aniline structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized by sequentially introducing bromine and chlorine to aniline under controlled conditions.
Isopropyl Group Addition: The isopropyl group can be added through a reaction with isopropyl chloride in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aniline group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Nitro Compounds: Resulting from oxidation reactions.
Amino Compounds: Resulting from reduction reactions.
Halogenated Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry
5-Bromo-2-chloro-N-(propan-2-yl)aniline serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Biology
The compound has been studied for its potential biological activities, including:
-
Antimicrobial Properties: Research indicates significant activity against various bacterial strains. For instance, a study revealed minimum inhibitory concentrations (MICs) for different bacteria:
Compound Bacterial Strain MIC (µM) This compound Staphylococcus aureus 50 Escherichia coli 75 Bacillus subtilis 60
This compound demonstrated effectiveness particularly against Gram-positive bacteria.
- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets. Its mechanisms may involve disrupting pathways essential for tumor growth.
Industry
In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemical products due to its unique chemical properties. Its role as a precursor in pharmaceutical synthesis is also noteworthy, as researchers investigate its potential therapeutic applications.
Antimicrobial Activity Case Study
A study evaluating the antibacterial efficacy of several derivatives of aniline compounds highlighted the effectiveness of this compound against Gram-positive bacteria. The results indicated that this compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity Case Study
Research into the anticancer properties of this compound has shown that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanisms by which it induces cell death are currently under investigation, with preliminary findings suggesting it could be a valuable addition to cancer therapy regimens.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.
Comparison with Similar Compounds
4-Bromo-2-chloro-N-(propan-2-yl)aniline: Similar structure with different positions of bromine and chlorine.
5-Bromo-2-chloro-N-ethyl-aniline: Similar structure with an ethyl group instead of isopropyl.
Uniqueness: The unique combination of bromine and chlorine on the benzene ring, along with the isopropyl group, gives this compound distinct chemical and physical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 5-bromo-2-chloro-N-(propan-2-yl)aniline, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
5-Bromo-2-chloro-N-(propan-2-yl)aniline is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₉H₁₁BrClN
Molecular Weight: 248.5473 g/mol
CAS Number: 1343175-02-9
The compound features a bromine atom, a chlorine atom, and an isopropyl group attached to an aniline structure, which contributes to its unique chemical properties and biological activities.
Synthesis Methods
This compound can be synthesized through various methods:
- Bromination and Chlorination: Sequential introduction of bromine and chlorine to aniline.
- Isopropyl Group Addition: Reaction with isopropyl chloride in the presence of a suitable catalyst.
These synthetic routes ensure high yield and purity, essential for further biological evaluations.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties: The compound has been investigated for its potential to inhibit the growth of bacteria and fungi.
- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study evaluated the antibacterial efficacy of several derivatives of aniline compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM for various strains .
- Table 1: Antimicrobial Efficacy of Aniline Derivatives
Compound Bacterial Strain MIC (µM) This compound Staphylococcus aureus 50 Escherichia coli 75 Bacillus subtilis 60 - Anticancer Activity:
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in cellular processes:
- Antibacterial Mechanism: The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
- Anticancer Mechanism: Potential mechanisms include inducing apoptosis in cancer cells or inhibiting pathways essential for tumor growth.
Properties
IUPAC Name |
5-bromo-2-chloro-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMWNOSOTDIIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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